molecular formula C30H36N4O4 B15004743 2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide

2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide

Cat. No.: B15004743
M. Wt: 516.6 g/mol
InChI Key: HNCICGFNJFYBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5’-BENZYL-3’-(2-METHYLPROPYL)-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL]-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique spiro structure. This compound features an indole and pyrrolo[3,4-c]pyrrol core, making it an interesting subject for research in various scientific fields including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[5’-BENZYL-3’-(2-METHYLPROPYL)-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL]-N,N-DIETHYLACETAMIDE involves multiple steps, typically starting with the preparation of the indole and pyrrolo[3,4-c]pyrrol intermediates. These intermediates are then subjected to cyclization and spiro-annulation reactions under controlled conditions to form the final compound. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and indole moieties. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5’-BENZYL-3’-(2-METHYLPROPYL)-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL]-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other spiro-indole derivatives and pyrrolo[3,4-c]pyrrol analogs These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C30H36N4O4

Molecular Weight

516.6 g/mol

IUPAC Name

2-[5-benzyl-1-(2-methylpropyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]-N,N-diethylacetamide

InChI

InChI=1S/C30H36N4O4/c1-5-32(6-2)24(35)18-33-23-15-11-10-14-21(23)30(29(33)38)26-25(22(31-30)16-19(3)4)27(36)34(28(26)37)17-20-12-8-7-9-13-20/h7-15,19,22,25-26,31H,5-6,16-18H2,1-4H3

InChI Key

HNCICGFNJFYBRP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CC(C)C)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.